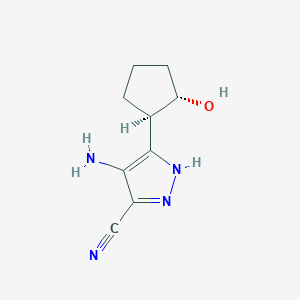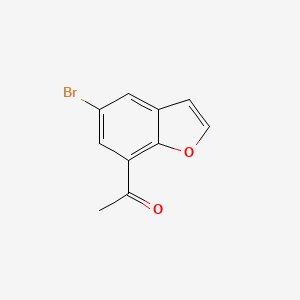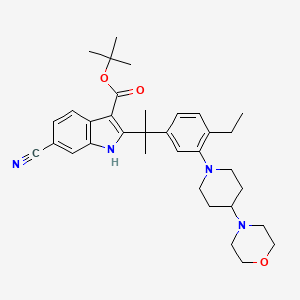
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a hydroxycyclopentyl group, and a pyrazole ring, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of a starting material, followed by selective deprotection and subsequent reactions to introduce the amino and pyrazole groups . The reaction conditions often include the use of specific reagents such as diisobutylaluminium hydride (DIBAH) for the reduction steps and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminium hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines .
Applications De Recherche Scientifique
4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and inhibition.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile
- 4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol
- 4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which allows for specific interactions with biological targets and versatile chemical reactivity .
Propriétés
Formule moléculaire |
C9H12N4O |
|---|---|
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
4-amino-5-[(1R,2S)-2-hydroxycyclopentyl]-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C9H12N4O/c10-4-6-8(11)9(13-12-6)5-2-1-3-7(5)14/h5,7,14H,1-3,11H2,(H,12,13)/t5-,7-/m0/s1 |
Clé InChI |
WZUKVMCBPNPEST-FSPLSTOPSA-N |
SMILES isomérique |
C1C[C@@H]([C@H](C1)O)C2=C(C(=NN2)C#N)N |
SMILES canonique |
C1CC(C(C1)O)C2=C(C(=NN2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)

![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)

![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)

![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)


![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)



![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
